BDP FL NHS Ester

Descripción

Propiedades

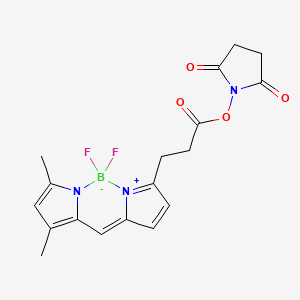

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVMGNSTOAJONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146616-66-2 | |

| Record name | BDP FL NHS Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BDP FL NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL NHS Ester, a versatile and highly efficient fluorescent dye for the labeling of biomolecules. This document outlines its core properties, provides detailed experimental protocols, and illustrates its application in visualizing cellular pathways, serving as an essential resource for researchers in cell biology, immunology, and drug discovery.

Core Principles of this compound

This compound is a bright, photostable, green-fluorescent dye belonging to the BODIPY™ (boron-dipyrromethene) family of fluorophores. The "FL" designation signifies its spectral characteristics, which are similar to fluorescein. The key to its utility in bioconjugation is the N-hydroxysuccinimide (NHS) ester functional group. This amine-reactive group allows for the covalent attachment of the BDP FL dye to primary amines (-NH₂) present on biomolecules, such as the lysine (B10760008) residues of proteins and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3]

The BODIPY core structure endows the dye with several advantageous photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors like solvent polarity and pH.[1][4][5] These features make this compound a robust and reliable fluorescent probe for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.

Table 1: Photophysical Properties

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | 502-504 nm | [8][9] |

| Maximum Emission Wavelength (λem) | 509-514 nm | [8][9] |

| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | [8][9] |

| Fluorescence Quantum Yield (Φ) | 0.97 | [8] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [8][9] |

| Molecular Weight | 389.16 g/mol | [8] |

| Appearance | Orange solid | [8] |

| Solubility | Good in DMSO, DMF, Dichloromethane | [8][9] |

| Storage Conditions | -20°C, protected from light and moisture | [8][9] |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal conditions may need to be adjusted based on the specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Elution buffer (e.g., PBS)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[]

-

Labeling Reaction:

-

Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[]

-

Add the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired elution buffer.[]

-

Alternatively, perform dialysis against a suitable buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~503 nm).

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2]

-

Protocol 2: Visualization of Receptor-Mediated Endocytosis

This protocol describes the use of BDP FL-labeled ligands (e.g., transferrin) to visualize their uptake into cells via receptor-mediated endocytosis.

Materials:

-

BDP FL-labeled ligand (e.g., transferrin)

-

Cultured cells (e.g., HeLa cells) on glass-bottom dishes or coverslips

-

Cell culture medium

-

Live-cell imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filters for BDP FL

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

-

Labeling and Incubation:

-

Replace the cell culture medium with pre-warmed live-cell imaging buffer.

-

Add the BDP FL-labeled ligand to the cells at a final concentration of 5-20 µg/mL.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ to allow for receptor binding and internalization.

-

-

Live-Cell Imaging:

-

Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

-

Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the binding of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.[5]

-

Mandatory Visualizations

Experimental Workflow: Protein Labeling

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Signaling Pathway: Receptor-Mediated Endocytosis of Transferrin

Caption: A diagram illustrating the pathway of BDP FL-labeled transferrin uptake via receptor-mediated endocytosis.

References

- 1. abpbio.com [abpbio.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Design and development of BODIPY-based photoswitchable fluorophores to visualize cell signaling with multispectral super resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abpbio.com [abpbio.com]

- 7. This compound (A270096) | Antibodies.com [antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]

An In-depth Technical Guide to BDP FL NHS Ester: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of BDP FL N-hydroxysuccinimidyl (NHS) ester, a versatile fluorescent probe. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent labeling techniques. This document details the dye's spectral characteristics, solubility, and reactivity, and provides standardized protocols for its application in labeling biomolecules.

Core Chemical and Physical Properties

BDP FL NHS Ester is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its chemical structure imparts exceptional photophysical properties, making it a superior alternative to traditional dyes like fluorescein (B123965) (FITC). The NHS ester functional group allows for the covalent attachment of the BDP FL fluorophore to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| Chemical Formula | C₁₈H₁₈BF₂N₃O₄ | [1][2][3] |

| Molecular Weight | ~389.16 g/mol | [3][4][5][6] |

| CAS Number | 146616-66-2 | [1][2][3] |

| Spectroscopic Properties | Value | Source(s) |

| Excitation Maximum (λex) | ~502-504 nm | [1][7][8][9] |

| Emission Maximum (λem) | ~509-514 nm | [1][3][7][8] |

| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | [1][3][7] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [7] |

| Physicochemical Properties | Value/Description | Source(s) |

| Appearance | Orange solid | [4][7] |

| Solubility | Good in organic solvents (DMF, DMSO, dichloromethane) | [1][3][4][9] |

| Purity | Typically >95% | [1][6][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5][10] Can be shipped at ambient temperature.[1][5] |

Reactivity and Labeling Chemistry

The utility of this compound as a labeling reagent stems from the reactivity of the N-hydroxysuccinimidyl ester group towards primary amines. This reaction forms a stable amide bond, covalently linking the BDP FL dye to the target molecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine (B10760008) residues. The optimal pH for this reaction is typically between 8.3 and 8.5.[11] At lower pH values, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

-

Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[2][4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[4]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[4]

Purification of the Labeled Conjugate

Effective removal of unconjugated dye is crucial for accurate downstream applications. Size-exclusion chromatography is a highly effective method for this purpose.

Procedure:

-

Equilibrate the size-exclusion column with a suitable buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate with the equilibration buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Collect the fractions containing the purified conjugate.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP FL (~503 nm).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF = A₂₈₀ of the free dye / A_max of the free dye) is used for this.

-

Calculate the concentration of the dye.

-

The DOL is the molar ratio of the dye to the protein.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 146616-66-2 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. abpbio.com [abpbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fluidic.com [fluidic.com]

BDP FL NHS Ester: A Technical Guide to Absorption, Emission, and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties and bioconjugation application of BDP FL NHS Ester, a versatile fluorescent probe. The document details its absorption and emission characteristics, provides structured experimental protocols for its use in labeling primary amines, and offers insights into the characterization of the resulting conjugates.

Core Photophysical and Chemical Properties

BDP FL (BODIPY FL) is a bright, green fluorescent dye known for its high fluorescence quantum yield and sharp emission spectra, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1] Its N-hydroxysuccinimide (NHS) ester derivative is a popular tool for covalently attaching the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2] The resulting conjugates exhibit the dye's favorable spectral properties and are relatively insensitive to solvent polarity and pH changes.[2][3]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference. These values are essential for designing and interpreting fluorescence-based experiments.

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 502 - 504 nm | [2][4][5] |

| Maximum Emission Wavelength (λem) | 509 - 514 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | 80,000 - 92,000 M-1cm-1 | [6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | [6][7] |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [2] |

| Molecular Weight | 389.16 g/mol | [2][4] |

| Solubility | Good in DMSO and DMF | [2] |

| Chemical Reactivity | Primary amines | [2] |

| Correction Factor at 280 nm (CF280) | 0.027 | [6] |

Chemical Reaction and Labeling Mechanism

The conjugation of this compound to a primary amine-containing molecule, such as a protein, proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The reaction is pH-dependent, with an optimal range of 8.3-8.5, where the primary amines are deprotonated and thus more nucleophilic.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from protein labeling to the characterization of the final conjugate.

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of a protein with this compound.

Materials:

-

This compound

-

Protein of interest

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.[1]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]

-

Labeling Reaction:

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[1]

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[6]

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the conjugate.[2]

Materials:

-

Purified BDP FL-labeled protein conjugate

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BDP FL, approximately 503 nm (Amax).[2]

-

If the absorbance is too high, dilute the sample with the storage buffer and record the dilution factor.

-

-

Calculate Protein Concentration:

-

The absorbance of the BDP FL dye at 280 nm must be accounted for to accurately determine the protein concentration. The corrected protein absorbance (Aprot) is calculated as follows: Aprot = A280 - (Amax × CF280) where CF280 is the correction factor for BDP FL at 280 nm (0.027).[2]

-

The molar concentration of the protein is then calculated using the Beer-Lambert law: [Protein] (M) = Aprot / εprot where εprot is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration:

-

The molar concentration of the BDP FL dye is calculated using the Beer-Lambert law: [Dye] (M) = Amax / εdye where εdye is the molar extinction coefficient of BDP FL at its absorbance maximum (e.g., 92,000 M-1cm-1).[2]

-

-

Calculate DOL:

-

The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

-

Protocol 3: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of the BDP FL-labeled protein can be determined using the comparative method with a known standard.

Materials:

-

Purified BDP FL-labeled protein conjugate

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the BDP FL-labeled protein and the standard in the same buffer/solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Emission:

-

Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

-

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the BDP FL-labeled protein and the standard.

-

Calculate Quantum Yield: The quantum yield of the BDP FL-labeled protein (Φsample) is calculated using the following equation: Φsample = Φstd × (Gradientsample / Gradientstd) × (η2sample / η2std) where Φstd is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a protein with this compound and characterizing the resulting conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 4. This compound (A270096) | Antibodies.com [antibodies.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. lumiprobe.com [lumiprobe.com]

BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BDP FL N-hydroxysuccinimide (NHS) Ester, a high-performance fluorescent dye crucial for labeling biomolecules in a variety of research and drug development applications. This document details its physicochemical properties, experimental protocols for conjugation, and its application in visualizing cellular signaling pathways.

Core Properties of BDP FL NHS Ester

This compound is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] Its NHS ester functional group facilitates covalent labeling of primary amines on proteins, peptides, and other biomolecules.[2][3] Renowned for its high fluorescence quantum yield and spectral properties that are largely insensitive to pH and solvent polarity, BDP FL serves as an excellent alternative to traditional fluorescein (B123965) (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[4]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 389.16 g/mol | [3][5] |

| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [2][4][5] |

| CAS Number | 146616-66-2 | [2][5] |

| Excitation Maximum (λex) | ~504 nm | [2] |

| Emission Maximum (λem) | ~514 nm | [2] |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | [2] |

| Solubility | Good in DMSO, DMF, DCM | [2] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |

| Reactivity | Primary amines (-NH₂) | [3] |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimal conditions, including the molar ratio of dye to protein, may require empirical determination for each specific protein.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Buffers containing primary amines, such as Tris, are not recommended as they will compete with the NHS ester reaction. If the protein solution contains interfering substances like sodium azide (B81097) or bovine serum albumin (BSA), they must be removed via dialysis or buffer exchange.

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5. The optimal pH for the NHS ester reaction is within this range.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use high-quality, anhydrous solvents and keep the vial tightly capped.

2. Conjugation Reaction:

-

pH Adjustment: Adjust the pH of the protein solution to the optimal range of 8.3-8.5 by adding the labeling buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate, pH 8.3.

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 dye-to-protein molar ratio is often recommended.

-

Initiate Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

3. (Optional) Quenching the Reaction:

-

To stop the reaction, a quenching solution like Tris-HCl or lysine (B10760008) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

4. Purification of the Conjugate:

-

It is essential to remove any unconjugated BDP FL dye from the final product. Gel filtration chromatography is a common and effective method for purifying the labeled protein.

5. Characterization of the Conjugate:

-

Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Visualization of Signaling Pathways

Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying specific target molecules in various applications, including fluorescence microscopy and flow cytometry. BDP FL-labeled antibodies can be used to study cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[6]

Immunofluorescence (IF) is a powerful technique to visualize the expression, localization, and activation state of proteins within this pathway.[6] For instance, an antibody specific to phosphorylated EGFR (p-EGFR) can be labeled with this compound. This fluorescently labeled antibody can then be used to stain cells and visualize the activated receptor using fluorescence microscopy.

Caption: EGFR signaling and its visualization workflow.

The diagram above illustrates both the simplified EGFR signaling pathway and the experimental workflow for visualizing the activated receptor using a BDP FL-labeled antibody. The left side depicts the biological cascade, while the right side outlines the key steps in the laboratory procedure, from antibody conjugation to microscopic visualization.

References

- 1. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Applications for PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 3. scilit.com [scilit.com]

- 4. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

BDP FL NHS Ester: A Technical Guide to DMSO Solubility and Application

Introduction

BDP FL NHS Ester (BODIPY™ FL N-hydroxysuccinimidyl ester) is a bright, photostable green fluorescent dye widely utilized in biological research for the labeling of primary amines in proteins, peptides, and amine-modified oligonucleotides.[1][2][3] Its fluorescence is characterized by high quantum yield and relative insensitivity to pH and solvent polarity.[3][4][5] A critical aspect of its utility is its solubility in appropriate solvents for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent of choice for this purpose. This technical guide provides an in-depth overview of the solubility of this compound in DMSO, detailed experimental protocols for its use, and visualizations of key processes.

Quantitative Data: Solubility in DMSO

This compound exhibits good solubility in DMSO, as well as other organic solvents like DMF and dichloromethane.[1][6][7][8] While qualitative descriptions are common, quantitative data and recommended concentrations for stock solutions are available from various suppliers and protocols. This information is summarized in the table below.

| Parameter | Value | Source |

| Qualitative Solubility | Good | [1][6][8] |

| Specific Concentration | 2 mg/mL (clear solution) | |

| Recommended Stock Conc. | 10 mg/mL | [9] |

| Recommended Stock Conc. | 1-5 mM | [9] |

| Recommended Stock Conc. | 10 mM | [4] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound using anhydrous DMSO. The use of anhydrous solvent is crucial to prevent the hydrolysis of the reactive NHS ester group, which would render it inactive.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This prevents moisture from condensing on the product.

-

Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.

-

Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial thoroughly until the dye is completely dissolved.[4][10] Gentle warming or sonication may be used to facilitate dissolution if necessary.[10]

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[9][10] For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein via its primary amine groups.

Materials:

-

Protein of interest

-

This compound stock solution (from Protocol 1)

-

Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quench buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[9]

-

Initiate Labeling Reaction: While gently vortexing, add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein.[4][9]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4][9]

-

Stop Reaction (Optional): The reaction can be stopped by adding a quench buffer to consume any unreacted NHS ester.[9]

-

Purification: Separate the fluorescently labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]

Visualizations

Amine Labeling Reaction

The following diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of BDP FL and a primary amine on a target molecule, resulting in a stable amide bond.

Caption: Covalent labeling of a primary amine with this compound.

Experimental Workflow for Protein Labeling

This diagram outlines the sequential steps involved in the fluorescent labeling of a protein with this compound, from solution preparation to the final purified product.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound - CAS 146616-66-2 [sigutlabs.com]

- 3. abpbio.com [abpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abpbio.com [abpbio.com]

- 6. Untitled Document [kimnfriends.co.kr]

- 7. This compound, 146616-66-2 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of BDP FL NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of BDP FL N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. Proper handling and storage of this reagent are critical for successful and reproducible bioconjugation.

Core Concepts: Chemical Reactivity and Instability

BDP FL NHS ester facilitates the formation of a stable amide bond with primary amines through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a covalent bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

However, the NHS ester is highly susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond, rendering the dye inactive for conjugation. The rate of hydrolysis is significantly influenced by environmental factors, primarily pH and the presence of moisture. Understanding and controlling these factors are paramount to maintaining the reactivity of this compound.

Quantitative Data Summary

The stability of NHS esters is quantifiable, particularly concerning their susceptibility to hydrolysis under different conditions. The following tables summarize key quantitative data related to the stability of NHS esters. While specific data for the BDP FL moiety is limited, the data for the NHS ester functional group is broadly applicable.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Solid | -20°C | Up to 12-24 months | Store desiccated and protected from light.[1][2][3] |

| In Anhydrous DMSO/DMF | -20°C | Up to 1-2 months | Use anhydrous solvent; store in small aliquots.[4][5][6] |

| In Anhydrous DMSO/DMF | -80°C | Up to 1 year | Use anhydrous solvent; store in small aliquots.[5][6] |

| Aqueous Solution | Room Temperature or 4°C | Use immediately | Highly susceptible to hydrolysis.[4] |

Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous environment.

| pH | Temperature | Half-life of Hydrolysis | Implication for Labeling Reactions |

| 7.0 | 0°C | 4-5 hours | Slower hydrolysis, but amine reactivity is also reduced.[6][7][8] |

| 7.0 | Room Temp. | ~7 hours | Moderate stability, suitable for some applications.[6][9] |

| 8.0 | Room Temp. | ~1 hour | A good balance between amine reactivity and ester stability.[8] |

| 8.3-8.5 | Room Temp. | Optimal Range | Maximizes amine reactivity while minimizing rapid hydrolysis.[4][8][10][11] |

| 8.6 | 4°C | 10 minutes | Significant increase in hydrolysis rate.[6][7][12] |

| >9.0 | Room Temp. | Minutes | Very rapid hydrolysis, unsuitable for efficient labeling.[8][9][13] |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stock solution of this compound in an appropriate organic solvent for use in labeling reactions and to ensure its stability during storage.

Materials:

-

This compound (solid)

-

Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][14][15]

-

Microcentrifuge tubes or amber glass vials

-

Argon or nitrogen gas (optional)

-

Dessicant

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[5][13]

-

Carefully weigh the desired amount of the solid ester.

-

Dissolve the solid in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).[16][17] Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in separate, tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[5][6]

-

For long-term storage, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.[5][13]

-

Store the aliquots at -20°C for up to 1-2 months or at -80°C for up to a year, protected from light and moisture.[5][6]

Protocol 2: Assessment of this compound Activity via Hydrolysis Assay

Objective: To qualitatively assess the reactivity of a this compound solution by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[13]

Materials:

-

This compound solution (in DMSO or DMF)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)[13]

-

0.5-1.0 N Sodium Hydroxide (NaOH)[13]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the this compound in the amine-free buffer. If the stock is in DMSO/DMF, ensure the final organic solvent concentration is low (e.g., <10%).

-

Prepare a blank control containing the same concentration of buffer and organic solvent.

-

Measure the initial absorbance of the this compound solution at 260 nm (A_initial), using the blank to zero the spectrophotometer.[13]

-

To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.[13][18]

-

Mix quickly by vortexing for a few seconds.

-

Immediately measure the absorbance at 260 nm again (A_final).[13]

Interpretation:

-

Active NHS Ester: A significant increase in absorbance will be observed after the addition of NaOH (A_final >> A_initial). This is due to the release of NHS, which has a strong absorbance at 260 nm.[13]

-

Inactive (Hydrolyzed) NHS Ester: There will be little to no increase in absorbance after adding NaOH (A_final ≈ A_initial), indicating that the NHS ester has already been hydrolyzed.[13]

Visualizations

Caption: Competing reaction pathways for this compound.

Caption: A typical workflow for labeling biomolecules.

Caption: Key factors influencing this compound stability.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. This compound, 146616-66-2 | BroadPharm [broadpharm.com]

- 15. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to BDP FL NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a bright, photostable, and amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) family. Its exceptional spectral properties, including a high fluorescence quantum yield and sharp emission peaks, make it a superior alternative to traditional green fluorescent dyes like fluorescein (B123965) (FITC).[1][2] this compound is characterized by its relative insensitivity to changes in pH and solvent polarity, ensuring reliable performance across a range of experimental conditions.[3] This technical guide provides a comprehensive overview of the quantitative properties of this compound, detailed experimental protocols for its use in bioconjugation and for the determination of its quantum yield, and a discussion of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

The performance of this compound in fluorescence-based applications is dictated by its inherent photophysical and chemical characteristics. These properties are crucial for designing experiments, selecting appropriate instrumentation, and interpreting results.

| Property | Value | Reference(s) |

| Quantum Yield (Φ) | 0.95 | [4] |

| Excitation Maximum (λex) | 502-503 nm | [5][] |

| Emission Maximum (λem) | 509-511 nm | [5][] |

| Molar Extinction Coeff. (ε) | 92,000 cm⁻¹M⁻¹ | [] |

| Molecular Weight | 389.2 g/mol | [] |

| Chemical Reactivity | Primary Amines | [7] |

| Solubility | Good in DMSO, DMF, Dichloromethane | [4][] |

| Storage Conditions | -20°C, protected from light, desiccated | [8] |

Experimental Protocols

I. Covalent Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein, such as an antibody.

A. Materials

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., size-exclusion chromatography, Sephadex G-25)

-

Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

B. Protocol

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] For example, dissolve ~0.4 mg of this compound in 100 µL of DMSO. The NHS ester solution should be used immediately.[]

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[10] For antibodies, a 15:1 dye-to-antibody molar ratio is often recommended.[11]

-

While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[10] Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to avoid protein denaturation.[10]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

-

-

Quenching the Reaction (Optional):

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.[]

-

Equilibrate the column with a suitable buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~503 nm).[]

-

Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[11][]

-

Caption: Workflow for the covalent labeling of a protein with this compound.

II. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of a compound can be determined relative to a well-characterized standard with a known quantum yield.[10] This method is based on the comparison of the integrated fluorescence intensities and the absorbance values of the sample and the standard.[3]

A. Materials

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[9]

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for fluorescence measurements)

-

High-purity solvent (e.g., ethanol)

-

Quartz cuvettes (1 cm path length)

B. Protocol

-

Solution Preparation:

-

Prepare a stock solution of this compound and the quantum yield standard in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

-

-

Absorbance Measurement:

-

Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at a fixed excitation wavelength (e.g., 488 nm).

-

-

Fluorescence Measurement:

-

Using the fluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.

-

The quantum yield of the this compound can be calculated using the following equation:[9]

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φ_sample = Φ_std * (m_sample / m_std)

-

-

Application in Signaling Pathway Analysis: Apoptosis Detection

BDP FL and its derivatives can be conjugated to biomolecules to probe cellular processes.[1] A prominent example is the use of BDP FL-conjugated Annexin V to detect apoptosis (programmed cell death).

During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[13] Annexin V is a protein that has a high affinity for PS in the presence of calcium ions.[13] By conjugating BDP FL to Annexin V, researchers can fluorescently label apoptotic cells for detection by methods such as flow cytometry and fluorescence microscopy.[13]

Caption: Detection of apoptosis using BDP FL-Annexin V.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

-

Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent. Include untreated cells as a negative control.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in a binding buffer containing BDP FL-Annexin V and a viability dye such as Propidium Iodide (PI). PI is a nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells.[7]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Healthy cells: Will be negative for both BDP FL-Annexin V and PI.

-

Early apoptotic cells: Will be positive for BDP FL-Annexin V and negative for PI.

-

Late apoptotic/necrotic cells: Will be positive for both BDP FL-Annexin V and PI.

-

Conclusion

This compound is a high-performance fluorescent probe with exceptional photophysical properties, making it a valuable tool for researchers in various fields. Its high quantum yield, photostability, and straightforward conjugation chemistry enable the development of robust and sensitive assays for the study of proteins, cellular pathways, and other biological phenomena. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of this compound in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. edinst.com [edinst.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 13. bosterbio.com [bosterbio.com]

Navigating the Fluorescent Landscape: A Technical Guide to BDP FL and BODIPY FL NHS Esters

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the precise labeling and tracking of molecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and among the most prominent are those based on the boron-dipyrromethene (BODIPY) core structure. This technical guide provides an in-depth exploration of two commonly encountered yet often confusingly named amine-reactive dyes: BDP FL NHS Ester and BODIPY FL NHS Ester. We will clarify their relationship, detail their chemical and spectral properties, provide comprehensive experimental protocols, and illustrate key workflows.

BDP FL vs. BODIPY FL: A Clarification of Nomenclature

A frequent point of confusion for researchers is the distinction between this compound and BODIPY FL NHS Ester. It is crucial to understand that these are two names for the identical chemical compound .

-

BODIPY™ is a registered trademark of Thermo Fisher Scientific (originating from Molecular Probes, Inc.).

-

BDP® is a registered trademark of Lumiprobe Corporation.

Both designations refer to the same fluorescent dye molecule, which is chemically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid, Succinimidyl Ester. The shared Chemical Abstracts Service (CAS) number for both products is 146616-66-2 .[1][2][3][4][5][6] Therefore, the technical data, experimental protocols, and applications described in this guide are applicable to the product regardless of the trademarked name under which it is sold. The primary difference lies in the supplier and any proprietary formulations or quality control standards they may employ.

Core Chemical and Physical Properties

The BODIPY FL core is renowned for its exceptional photophysical properties, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[6][7][8][9][10][11]

Key Attributes:

-

High Photostability: BDP FL exhibits significantly greater resistance to photobleaching compared to fluorescein, enabling longer and more intense imaging experiments.[8][12]

-

Environmental Insensitivity: Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring more stable and reproducible signals in diverse experimental conditions.[1][10]

-

High Quantum Yield: The rigid bicyclic structure of the BODIPY core minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescence.[8][12][13]

-

Narrow Emission Spectra: BDP FL has a sharp and well-defined emission peak, which is highly advantageous for multicolor imaging applications as it reduces spectral overlap.[8][10][12]

-

Hydrophobicity: The dye possesses unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds.[9][10]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters for BDP FL / BODIPY FL NHS Ester are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

| CAS Number | 146616-66-2 | [1][2][4][5] |

| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [2][3][5][6] |

| Molecular Weight | 389.16 g/mol | [3] |

| Appearance | Orange solid / Light orange to very dark red powder | [8] |

| Solubility | Good in DMSO, DMF, Dichloromethane; Limited in water | [2][6][8] |

Table 2: Spectroscopic Properties

| Property | Value | Citations |

| Excitation Maximum (λex) | 502 - 504 nm | [1][2][4] |

| Emission Maximum (λem) | 510 - 514 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~82,000 - 92,000 M⁻¹cm⁻¹ | [6][8][13] |

| Fluorescence Quantum Yield (Φ) | ~0.97 | [8][13] |

Experimental Protocols

The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue).[14]

Preparation of Stock Solution

-

Allow the vial of BDP FL / BODIPY FL NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[15]

-

Vortex the solution until the dye is completely dissolved.

-

This stock solution should be prepared fresh and used immediately, as the NHS ester is susceptible to hydrolysis.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

BDP FL / BODIPY FL NHS Ester stock solution (from 4.1)

-

Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5. (Phosphate buffer can also be used). Avoid buffers containing primary amines like Tris or glycine.[16]

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

-

Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL.[1][16]

-

Calculate the required amount of NHS ester. A 10-fold molar excess of dye to protein is a common starting point for optimization.[1]

-

While gently vortexing the protein solution, slowly add the calculated volume of the NHS ester stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]

-

To stop the reaction, you can optionally add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM.

-

Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).[15]

-

Collect the fractions containing the brightly colored, labeled protein. The free dye will travel more slowly through the column.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~503 nm).

-

Store the labeled conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations of Workflows and Pathways

Diagram 1: Protein Labeling Workflow

The following diagram illustrates the general workflow for conjugating the NHS ester dye to a protein.

Caption: Workflow for labeling a protein with BDP FL / BODIPY FL NHS ester.

Diagram 2: Amine-Reactive Labeling Chemistry

This diagram illustrates the chemical reaction between the NHS ester and a primary amine on a biomolecule.

Caption: Reaction mechanism of NHS ester with a primary amine.

Applications in Research and Drug Development

The exceptional properties of BDP FL / BODIPY FL make it a versatile tool for a wide range of applications:

-

Fluorescence Microscopy and Live-Cell Imaging: Its brightness and photostability are ideal for high-resolution imaging of labeled proteins, lipids, and other cellular structures.[1]

-

Flow Cytometry: The strong fluorescent signal allows for clear identification and sorting of labeled cell populations.

-

Immunoassays: Used to label antibodies for sensitive detection of antigens in various assay formats.[1]

-

Fluorescence Polarization (FP) Assays: The relatively long excited-state lifetime of the dye is beneficial for FP-based assays that monitor molecular interactions, which is valuable in drug screening.[10]

-

Protease Substrate Synthesis: The dye can be used to create quenched substrates that become fluorescent upon enzymatic cleavage, enabling the study of protease activity.[1][4]

Conclusion

This compound and BODIPY FL NHS Ester are identical, highly versatile, amine-reactive fluorescent dyes. Their superior photostability, high quantum yield, and insensitivity to environmental factors make them an excellent choice over traditional fluorophores for a multitude of applications in research and drug development. By understanding their properties and following robust labeling protocols, researchers can effectively harness the power of this fluorophore to achieve sensitive and reliable results in their experimental endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 146616-66-2 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C18H18BF2N3O4 | CID 15410442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS 146616-66-2 [sigutlabs.com]

- 7. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]

- 8. This compound (A270096) | Antibodies.com [antibodies.com]

- 9. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. abpbio.com [abpbio.com]

- 11. abpbio.com [abpbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) 10 mg [thermofisher.com]

- 15. trademarkia.com [trademarkia.com]

- 16. trademarks.justia.com [trademarks.justia.com]

BDP FL NHS Ester: A Technical Guide for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent probe widely utilized in biological research.[1] Belonging to the boron-dipyrromethene (BODIPY) class of dyes, it is renowned for its bright, green fluorescence, exceptional photostability, and a high fluorescence quantum yield, often approaching 1.0 even in aqueous environments.[2][3] Its spectral properties are notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across diverse experimental conditions.[4][5] These characteristics make BDP FL an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1][5][6] The N-hydroxysuccinimidyl (NHS) ester moiety enables the covalent attachment of the BDP FL dye to primary amines (R-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for fluorescent labeling.[7][8]

Core Properties and Data

The performance of a fluorophore is defined by its photophysical properties. BDP FL exhibits superior brightness and stability, which are critical for sensitive detection and high-resolution imaging applications.

Quantitative Photophysical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~502-505 nm | [1][3][4][9][10] |

| Emission Maximum (λem) | ~509-514 nm | [1][3][9][10] |

| Molar Extinction Coefficient (ε) | >80,000 - 92,000 cm⁻¹M⁻¹ | [1][2][3][8] |

| Fluorescence Quantum Yield (Φ) | ~0.97 - 1.0 | [1][2][6] |

| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [3][5][11] |

| Molecular Weight | 389.16 g/mol | [3][6][8][12] |

| Correction Factor (CF280) | 0.027 | [1][6] |

Key Applications and Experimental Protocols

This compound is a versatile tool for a variety of biological applications, primarily centered around the fluorescent labeling of biomolecules for detection and tracking.

Protein and Antibody Labeling

The most common application of this compound is the covalent labeling of proteins and antibodies.[7] The NHS ester reacts with primary amines, predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, to form stable amide bonds.[7]

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

-

This compound[3]

-

IgG Antibody (or protein of interest) in an amine-free buffer (e.g., PBS or 0.1-0.2 M sodium bicarbonate buffer, pH 8.3-8.5)[8]

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification[3]

-

Quenching buffer (optional): 1 M Tris-HCl, pH 7.4-8.5 or Glycine[7]

Procedure:

-

Protein Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.[3][4][13] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete in the reaction.[13]

-

Adjust the pH of the protein solution to 8.0-8.5 to ensure the primary amines are deprotonated and reactive.[]

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][13]

-

Immediately before use, prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4][7] For example, dissolve ~0.4 mg of this compound (MW 389.16) in 100 µL of DMSO.

-

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM dye stock solution. A starting point of a 10:1 to 15:1 molar ratio of dye-to-antibody is recommended, which should be optimized for each specific protein.[4][7]

-

Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]

-

Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.[3]

-

Incubate the reaction for 60 minutes to 2 hours at room temperature, protected from light.[3][4]

-

-

Quenching Reaction (Optional):

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[3]

-

The labeled protein conjugate will typically be in the first colored fractions that elute from the column.[3] Unconjugated dye will be removed as it has a lower molecular weight.[15]

-

-

Characterization (Degree of Labeling - DOL):

-

The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

-

A_max: Absorbance of the conjugate at the dye's absorption maximum (~503 nm).

-

A_280: Absorbance of the conjugate at 280 nm.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[7]

-

ε_dye: Molar extinction coefficient of the dye at λ_max (~92,000 M⁻¹cm⁻¹).[1]

-

CF_280: Correction factor for the dye's absorbance at 280 nm (0.027 for BDP FL).[1][6]

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent and storing at -20°C.[1]

-

Fluorescence Microscopy

BDP FL conjugates are widely used for imaging cellular components.[16] Its high brightness and photostability are ideal for visualizing the localization and dynamics of labeled proteins or for staining specific organelles or structures like lipids and membranes.[5][16][][18]

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.[3]

-

Labeling:

-

Prepare a working solution of the BDP FL-conjugated probe (e.g., labeled antibody or ligand) in a pre-warmed, phenol (B47542) red-free culture medium. The optimal concentration needs to be determined empirically but often ranges from 0.1 to 2 µM.[3]

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]

-

-

Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound conjugate.[3]

-

Imaging: Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~510-540 nm).[18]

Flow Cytometry

The sharp emission spectrum and high quantum yield of BDP FL make it an excellent choice for flow cytometry, allowing for sensitive detection and quantification of cell surface or intracellular targets.[3][19]

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in a cold flow cytometry staining buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.[3]

-

Staining:

-

Add the BDP FL-conjugated antibody to the cell suspension at a pre-determined optimal concentration.

-

Incubate for 30-60 minutes at 4°C, protected from light.[3]

-

-

Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.[3]

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer.[3]

-

Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for the green channel.[3]

Visualizing Workflows and Applications

Diagrams can clarify complex experimental processes and conceptual relationships. The following are generated using Graphviz (DOT language) to illustrate key workflows.

Protein Labeling and Purification Workflow

Conceptual Workflow: Tracking Receptor Internalization

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abpbio.com [abpbio.com]

- 6. This compound (A270096) | Antibodies.com [antibodies.com]

- 7. benchchem.com [benchchem.com]

- 8. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound, 146616-66-2 | BroadPharm [broadpharm.com]

- 11. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 12. BODIPY FL-NHS ester ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 18. Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

BDP FL NHS Ester: A Comprehensive Technical Guide for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research and drug development, the precise visualization and tracking of proteins are paramount. Fluorescent labeling has emerged as an indispensable tool, and the choice of fluorophore can significantly impact the quality and reliability of experimental outcomes. BDP FL NHS Ester (BODIPY® FL N-hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent dye that has gained prominence as a superior alternative to traditional green-emitting fluorophores like fluorescein (B123965) (FITC). This technical guide provides an in-depth overview of this compound, its properties, detailed protocols for protein labeling, and a comparative analysis with other common dyes, empowering researchers to optimize their protein conjugation strategies.

This compound belongs to the boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp excitation and emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (-NH₂) present on proteins, primarily on the N-terminus and the side chains of lysine (B10760008) residues, forming a stable amide bond.[3][4][5]

Core Properties and Advantages of this compound

This compound offers several distinct advantages over other fluorescent dyes, making it an excellent choice for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.

-

High Quantum Yield: BDP FL exhibits a high fluorescence quantum yield, often approaching 1.0, which contributes to its exceptional brightness.[6][7]

-

Photostability: It is significantly more photostable than fluorescein, enabling longer exposure times and more robust imaging experiments without significant signal loss.[8][9]

-

pH Insensitivity: Unlike fluorescein, the fluorescence of BDP FL is not quenched at acidic pH, providing more reliable and consistent signals in varying cellular environments.[1][7]

-

Narrow Emission Spectrum: The dye possesses a narrow emission bandwidth, which reduces spectral overlap in multicolor imaging experiments and can lead to a higher peak intensity.[8][9][10]

-

Hydrophobicity: Its unique hydrophobic properties make it ideal for staining lipids, membranes, and other lipophilic structures.[1]

-

Low Molecular Weight: The relatively low molecular weight of this compound minimizes potential steric hindrance and perturbation of the labeled protein's function.[9][10]

Quantitative Data Summary

For a direct comparison, the following tables summarize the key quantitative properties of this compound and its common alternatives.

Table 1: Spectroscopic Properties of this compound and Common Alternatives

| Property | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester |

| Excitation Maximum (nm) | ~502 - 504[1][4][11] | ~495[] | ~493[13][14] |

| Emission Maximum (nm) | ~509 - 514[4][6][11] | ~519[] | ~518[13][14] |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~80,000 - 92,000[4][6][10] | ~71,000 - 73,000[15] | ~70,000[13][14] |

| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0[6][7] | ~0.92[15] | High[13] |

| Brightness (ε x Φ) | ~72,000 - 92,000 | ~65,320 - 67,160 | High |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈BF₂N₃O₄[6][10][11] |

| Molecular Weight ( g/mol ) | ~389.16 - 389.2[4][10][11] |

| Solubility | Good in organic solvents (DMF, DMSO, Dichloromethane); Limited in water[6][10] |

| Storage Conditions | -20°C, protected from light and moisture[1][9][11] |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[16][17]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[5][11]

-

Labeling Reaction:

-

Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[16][17]

-

Add the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[5][11]

-

-

Quench Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[8]

-